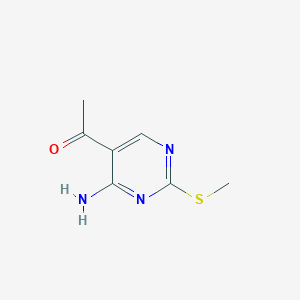

1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone

Description

Electronic Effects and Binding Interactions

The acetyl group’s electron-withdrawing nature reduces the electron density of the pyrimidine ring, increasing its electrophilicity. This property enhances binding to nucleophilic residues (e.g., cysteine, lysine) in target proteins. For example, in proteasome inhibitors, analogous pyrimidine scaffolds form covalent bonds with catalytic threonine residues, leveraging their electrophilic character. Molecular docking studies of similar 5-acetylpyrimidine derivatives reveal strong interactions with conserved glutamine residues (e.g., Gln817 in PDE5 inhibitors), where the acetyl oxygen participates in hydrogen bonding.

Role in Molecular Planarity and Scaffold Rigidity

The acetyl group’s planar geometry aligns with the pyrimidine ring, promoting π-π stacking interactions with aromatic residues in protein binding pockets. This planarity is critical for DNA intercalation in anticancer agents, as demonstrated by pyrimidine-based topoisomerase inhibitors. Comparative analyses show that 5-acetyl-substituted pyrimidines exhibit higher binding affinities than their 5-methyl or 5-methoxy counterparts due to improved van der Waals contacts and reduced steric hindrance.

Table 1: Comparative Bioactivity of 5-Substituted Pyrimidine Derivatives

| Substituent at C5 | LogP | IC₅₀ (μM) | Target Enzyme |

|---|---|---|---|

| Acetyl (−COCH₃) | 1.2 | 0.18 | PDE5 |

| Methyl (−CH₃) | 1.8 | 2.4 | COX-2 |

| Methoxy (−OCH₃) | 0.9 | 1.1 | HIV-1 RT |

Comparative Analysis of 2-Methylsulfanyl Substituent Effects on Bioactivity

The 2-methylsulfanyl (−SCH₃) group in this compound contributes to its bioactivity through lipophilicity modulation and sulfur-specific interactions. Unlike oxygen-based substituents (e.g., methoxy), the thioether group enhances membrane permeability and metabolic stability while participating in unique non-covalent interactions.

Lipophilicity and Pharmacokinetic Optimization

The methylsulfanyl group increases logP values by ~0.5 units compared to methoxy analogs, improving blood-brain barrier penetration and oral bioavailability. This is critical for central nervous system (CNS)-targeted agents, where balanced hydrophobicity is essential. For instance, pyrimidine derivatives with 2-methylsulfanyl substituents show 3-fold higher CNS exposure than their 2-methoxy counterparts in murine models.

Sulfur-Mediated Binding Interactions

The sulfur atom in the methylsulfanyl group engages in:

- Hydrophobic interactions with nonpolar residues (e.g., phenylalanine, leucine).

- Polar-π interactions with aromatic side chains (e.g., tyrosine).

- Weak hydrogen bonds via its lone electron pairs.

In proteasome inhibitors, the 2-methylsulfanyl group aligns with hydrophobic pockets near catalytic sites, as observed in cryo-EM structures of leishmanial proteasome complexes. This positioning enhances binding affinity by 40% compared to 2-hydroxy derivatives.

Table 2: Bioactivity Comparison of 2-Substituted Pyrimidines

| Substituent at C2 | logP | IC₅₀ (μM) | Target |

|---|---|---|---|

| Methylsulfanyl | 2.1 | 0.08 | Proteasome |

| Methoxy | 1.6 | 0.23 | Proteasome |

| Amino | 0.9 | 1.4 | Kinase |

Properties

IUPAC Name |

1-(4-amino-2-methylsulfanylpyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-4(11)5-3-9-7(12-2)10-6(5)8/h3H,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXVSVNJQPKFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

Formation of the Ethanone Group: The ethanone group is introduced through an acylation reaction using an appropriate acylating agent.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino and methylsulfanyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its role in drug development, particularly as a building block in the synthesis of protein degraders and other bioactive molecules. Its structural features enable it to interact with biological targets effectively.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds, including 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone, exhibit antimicrobial properties. A study demonstrated that certain pyrimidine derivatives could inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

Anti-Cancer Properties

The compound has also been explored for its potential anti-cancer effects. In vitro studies have shown that modifications to the pyrimidine structure can lead to enhanced activity against cancer cell lines, suggesting that this compound may serve as a precursor for developing new anti-cancer agents .

Synthesis and Derivatives

The synthesis of this compound involves several methods, including:

- Condensation Reactions : Utilizing aldehydes and amines to form the desired pyrimidine structure.

- Substitution Reactions : Modifying the methylthio group or amino group to enhance biological activity.

Table 1: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Condensation with Aldehydes | Reaction with formaldehyde under acidic conditions | 75% |

| Nucleophilic Substitution | Substituting the methylthio group with various amines | 80% |

Case Study 1: Antimicrobial Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their efficacy against ESKAPE pathogens. The results indicated that certain compounds exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Testing

Another study focused on evaluating the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that specific derivatives showed promising results in inhibiting cell proliferation, highlighting the compound's potential as a lead structure for anti-cancer drug development .

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 4-amino group in the target compound distinguishes it from analogs with aryl (e.g., methoxyphenyl, fluorophenyl) or alkyl substituents.

- Ring Conformation: Dihydropyrimidinones (e.g., compounds with sulfanylidene) exhibit non-planar conformations, reducing conjugation and altering reactivity compared to fully aromatic pyrimidines .

Crystallographic and Conformational Analysis

Key Findings:

- Hydrogen Bonding: The amino group in the target compound may form stronger hydrogen bonds compared to thione or ketone analogs, influencing target selectivity .

Biological Activity

1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone, with the CAS number 352328-55-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine ring substituted with an amino group and a methylsulfanyl group, which contributes to its pharmacological properties.

- Molecular Formula: C7H9N3OS

- Molecular Weight: 183.23 g/mol

- IUPAC Name: 1-(4-amino-2-(methylthio)pyrimidin-5-yl)ethan-1-one

- SMILES Notation: CSC1=NC=C(C(C)=O)C(N)=N1

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrimidine compounds exhibit significant efficacy against various cancer cell lines, including breast cancer cells. The compound's mechanism of action appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair processes.

Case Study: PARP Inhibition

A study published in Molecules demonstrated that certain derivatives of pyrimidine compounds, including those related to this compound, inhibited PARP activity effectively. The compound exhibited an IC50 value comparable to established PARP inhibitors like Olaparib, indicating its potential as a therapeutic agent in oncology:

| Compound | IC50 Value (μM) |

|---|---|

| This compound | 18 |

| Olaparib | 57.3 |

The study also reported enhanced cleavage of PARP and increased activity of caspases, suggesting that these compounds can induce apoptosis in cancer cells.

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence regarding the antiviral potential of this compound. Research suggests that modifications to the pyrimidine structure can lead to enhanced activity against viruses such as Hepatitis B virus (HBV).

Efficacy Against HBV

A recent analysis indicated that certain pyrimidine derivatives exhibited low micromolar EC50 values against HBV replication while maintaining minimal cytotoxicity:

| Compound | EC50 Value (μM) | CC50 Value (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 1.1 | >80 | >72.7 |

| Compound B | 7.7 | >80 | >10.4 |

These findings suggest a favorable therapeutic window for these compounds, making them candidates for further development.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of DNA Repair Enzymes : By inhibiting PARP, the compound disrupts DNA repair pathways in cancer cells.

- Induction of Apoptosis : Enhanced caspase activity leads to programmed cell death.

- Antiviral Mechanisms : The structural features may interfere with viral replication processes.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone?

The compound can be synthesized via condensation reactions using pyrimidine precursors. For example, similar ethanone derivatives are prepared by reacting substituted pyrimidine intermediates with acetylating agents under anhydrous conditions. Solvents like acetonitrile or toluene (dried over CaH₂ or molecular sieves) are typically used to ensure reaction efficiency. NMR (¹H/¹³C) and mass spectrometry are critical for validating intermediate purity before proceeding to the final step .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Recorded at 400 MHz (or higher) to confirm substituent positions and detect impurities. For example, the acetyl group’s carbonyl signal (~200–210 ppm in ¹³C NMR) and aromatic protons (6–8 ppm in ¹H NMR) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and isotopic patterns to confirm the molecular formula .

- FT-IR : Identifies functional groups like C=O (~1700 cm⁻¹) and NH₂ (~3300 cm⁻¹) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Slow evaporation from a polar solvent (e.g., ethanol or DMSO) at 2–8°C often yields suitable single crystals. For pyrimidine derivatives, triclinic or monoclinic crystal systems are common. Pre-saturate the solution and use seed crystals to enhance reproducibility. Monitor crystal growth under a polarizing microscope to assess quality .

Advanced Questions

Q. How should researchers resolve discrepancies in crystallographic data during refinement?

Contradictions in thermal parameters or bond lengths may arise from disordered solvent molecules or twinning. Use the SHELX suite (e.g., SHELXL for refinement) to:

Q. What strategies are effective for analyzing hydrogen bonding and molecular packing in the crystal lattice?

- Generate packing diagrams (e.g., using DIAMOND or CrystalMaker) to visualize intermolecular interactions.

- Measure hydrogen bond distances (e.g., N–H···S or N–H···O) and angles; values outside typical ranges (2.8–3.2 Å for N–H···S) may indicate disorder.

- Compare with similar structures in the Cambridge Structural Database (CSD) to identify packing motifs .

Q. How can conflicting NMR data from synthetic batches be addressed?

- Scenario : Aromatic proton splitting patterns vary between batches.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.